molecular formula C27H21N3O3 B11081293 4'-Nitromethyl-1'-phenacyl-1',4'-dihydro-2,3'-biquinolyl

4'-Nitromethyl-1'-phenacyl-1',4'-dihydro-2,3'-biquinolyl

Cat. No.: B11081293
M. Wt: 435.5 g/mol
InChI Key: SIQZXOBVXSNEFV-UHFFFAOYSA-N
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Description

4’-Nitromethyl-1’-phenacyl-1’,4’-dihydro-2,3’-biquinolyl is a complex organic compound belonging to the biquinolyl family This compound is characterized by the presence of a nitromethyl group at the 4’ position and a phenacyl group at the 1’ position on the dihydro-2,3’-biquinolyl scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Nitromethyl-1’-phenacyl-1’,4’-dihydro-2,3’-biquinolyl typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 4’-Nitromethyl-1’-phenacyl-1’,4’-dihydro-2,3’-biquinolyl are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Nitromethyl-1’-phenacyl-1’,4’-dihydro-2,3’-biquinolyl undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenacyl group can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: 4’-Nitro-1’-phenacyl-1’,4’-dihydro-2,3’-biquinolyl.

    Reduction: 4’-Aminomethyl-1’-phenacyl-1’,4’-dihydro-2,3’-biquinolyl.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Nitromethyl-1’-phenacyl-1’,4’-dihydro-2,3’-biquinolyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Potential applications in the development of bioactive compounds. The nitromethyl and phenacyl groups can be modified to interact with biological targets.

    Medicine: Investigated for its potential as a pharmacophore in drug design. The compound’s structure can be optimized to enhance its biological activity and selectivity.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.

Mechanism of Action

The mechanism of action of 4’-Nitromethyl-1’-phenacyl-1’,4’-dihydro-2,3’-biquinolyl depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The nitromethyl group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenacyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Nitromethyl-1’-phenacyl-1’,4’-dihydro-2,3’-biquinolyl is unique due to the presence of both nitromethyl and phenacyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C27H21N3O3

Molecular Weight

435.5 g/mol

IUPAC Name

2-[4-(nitromethyl)-3-quinolin-2-yl-4H-quinolin-1-yl]-1-phenylethanone

InChI

InChI=1S/C27H21N3O3/c31-27(20-9-2-1-3-10-20)18-29-16-23(25-15-14-19-8-4-6-12-24(19)28-25)22(17-30(32)33)21-11-5-7-13-26(21)29/h1-16,22H,17-18H2

InChI Key

SIQZXOBVXSNEFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=C(C(C3=CC=CC=C32)C[N+](=O)[O-])C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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